molecular formula C7H8ClN5O3S B165066 N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide CAS No. 171103-04-1

N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide

Cat. No. B165066
M. Wt: 277.69 g/mol
InChI Key: LOXCNVOJGRNBFX-UHFFFAOYSA-N
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Description

N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide is a useful research compound. Its molecular formula is C7H8ClN5O3S and its molecular weight is 277.69 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis

  • The molecular structure of a related compound, identified as 3-methyl-2-[oxido(oxo)hydrazono]-2,3-dihydro-1,3-thiazole, was characterized, showcasing the planar, aromatic nature of the thiazole ring and its interactions within crystals. This compound was synthesized through methylation of N-(2-thiazolyl)nitramine, providing insights into the structural attributes that contribute to its stability and reactivity (Kyzioł et al., 2000).

Insecticidal Activity

  • Research into anthranilic diamides analogs, incorporating 1,3,4-oxadiazole rings, revealed the synthesis and characterization of compounds with notable insecticidal activities against the diamondback moth. This study highlights the potential agricultural applications of such compounds and provides a foundation for understanding structure-activity relationships (Qi et al., 2014).

Energetic Materials

  • A series of N,N'-methylenebis(N-(1,2,5-oxadiazol-3-yl)nitramide) derivatives were synthesized, characterized, and evaluated as green primary explosives. These compounds exhibited excellent detonation velocities and acceptable sensitivities, marking them as potential candidates for metal-free energetic materials (Yu et al., 2018).

Fungicidal Activity

  • The synthesis of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) and their evaluation against Rhizoctonia solani demonstrated potential fungicidal activities. This research points to the utility of such compounds in combating plant diseases, with structure-activity relationships offering insights into their fungicidal efficacy (Chen et al., 2000).

Environmental Detoxification

  • The white-rot fungus Phanerochaete chrysosporium has been shown to degrade and detoxify thiamethoxam, a neonicotinoid insecticide, through processes that include dechlorination, nitrate reduction, and C-N cleavage. This study underscores the potential for bioremediation strategies in mitigating the environmental impact of such pesticides (Chen et al., 2021).

properties

IUPAC Name

N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN5O3S/c8-6-9-1-5(17-6)2-12-4-16-3-10-7(12)11-13(14)15/h1H,2-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXCNVOJGRNBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C(N(CO1)CC2=CN=C(S2)Cl)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432633
Record name N-Desmethylthiamethoxam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide

CAS RN

171103-04-1
Record name N-Desmethylthiamethoxam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (NE)-N-[3-[(2-chlorothiazol-5-yl)methyl]-1,3,5-oxadiazinan-4-ylidene]nitramide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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